molecular formula C₄₀H₃₉F₂NO₃Si B1153533 4-tert-Butyldiphenylsilyl ent-Ezetimibe

4-tert-Butyldiphenylsilyl ent-Ezetimibe

Cat. No.: B1153533
M. Wt: 647.82
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Ezetimibe (B1671841) and its Stereoisomers in Pharmaceutical Synthesis

Ezetimibe is a medication known for its role in lowering cholesterol levels by selectively inhibiting its absorption in the intestine. scirp.orgnih.gov The molecular structure of Ezetimibe is notable for its complexity, particularly the presence of a β-lactam ring and three chiral centers. The existence of these three stereocenters means that Ezetimibe can theoretically exist as eight different stereoisomers. nih.govgoogle.com In pharmaceutical manufacturing, only one specific stereoisomer—(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone—possesses the desired therapeutic activity. nih.gov Consequently, the synthesis of Ezetimibe is a significant challenge, requiring precise control over the stereochemical outcome of the reactions to produce the single, active enantiomer. nih.govgoogle.com

Significance of Stereochemical Purity and Enantiomeric Control in Active Pharmaceutical Ingredient (API) Synthesis

The stereochemical identity of a drug molecule is critically important, as different enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. scirp.orgnih.gov It is common for one enantiomer to be therapeutically active while its mirror image (the distomer) may be inactive, less active, or even cause harmful side effects. scirp.orgorganic-chemistry.org

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the control of enantiomeric purity for chiral drugs. google.comgoogle.com For Ezetimibe, its undesired enantiomer, sometimes referred to as ent-Ezetimibe (B586162), is considered a chiral impurity. scirp.org Therefore, the development of analytical methods to detect and quantify this impurity is essential to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API). scirp.orgnih.gov This requires access to pure samples of the undesired enantiomers to serve as reference standards. nih.gov The ability to synthesize and isolate these stereoisomers is fundamental to quality control in the pharmaceutical industry. scirp.org

Overview of Protecting Group Strategies in Complex Organic Synthesis

In the multi-step synthesis of complex molecules like Ezetimibe, protecting groups are indispensable tools. nih.govgoogle.com These are chemical moieties that are temporarily attached to a reactive functional group to prevent it from participating in a chemical reaction. google.com After the desired transformation is complete, the protecting group is removed to restore the original functionality. This strategy allows chemists to achieve high selectivity and avoid unwanted side reactions.

Silyl (B83357) ethers are a common class of protecting groups used for hydroxyl (-OH) groups. They are formed by reacting an alcohol with a silyl halide. The stability of the silyl ether depends on the steric bulk of the substituents on the silicon atom. Common silyl protecting groups include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and the particularly robust tert-butyldiphenylsilyl (TBDPS). nih.gov The choice of protecting group is a strategic decision based on the specific reaction conditions that will be employed in subsequent synthetic steps. google.com In the synthesis of Ezetimibe and its analogues, silyl groups are frequently used to protect the phenolic hydroxyl group.

Rationale for the Synthesis and Academic Study of 4-tert-Butyldiphenylsilyl ent-Ezetimibe as a Key Intermediate

The synthesis of 4-tert-Butyldiphenylsilyl ent-Ezetimibe, where the phenolic hydroxyl group of the Ezetimibe enantiomer is protected by a tert-butyldiphenylsilyl (TBDPS) group, is undertaken for critical reasons in both academic research and pharmaceutical development.

Firstly, this compound serves as a crucial, well-defined intermediate for the total synthesis of ent-Ezetimibe. The TBDPS group is chosen for its significant steric bulk and stability across a range of reaction conditions, ensuring that the protected hydroxyl group remains inert during the construction of the rest of the molecule. nih.gov By synthesizing the pure enantiomer, researchers can then study its specific biological and pharmacological properties, contributing to a deeper understanding of the structure-activity relationship of the Ezetimibe scaffold.

Secondly, and of equal importance, 4-tert-Butyldiphenylsilyl ent-Ezetimibe is a precursor to ent-Ezetimibe itself, which is vital as an analytical reference standard. nih.gov The development and validation of analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), require pure samples of potential impurities to confirm that the method can accurately separate and quantify them. scirp.orggoogle.com By having access to ent-Ezetimibe, synthesized via its TBDPS-protected intermediate, pharmaceutical manufacturers can rigorously control the stereochemical purity of the commercial Ezetimibe API, ensuring it meets the strict limits for enantiomeric impurities set by regulatory authorities. nih.gov

Properties

Molecular Formula

C₄₀H₃₉F₂NO₃Si

Molecular Weight

647.82

Origin of Product

United States

Synthetic Methodologies for 4 Tert Butyldiphenylsilyl Ent Ezetimibe

Retrosynthetic Analysis and Strategic Disconnections for the Azetidinone Core

A logical retrosynthetic analysis of the target molecule, 4-tert-Butyldiphenylsilyl ent-Ezetimibe (B586162), reveals several key disconnections. The primary disconnection is the bond between the azetidinone ring and the C3 side chain, leading to a protected β-lactam core and a suitable side-chain precursor. The β-lactam core itself can be disconnected via the [2+2] cycloaddition of an imine and a ketene (B1206846) or its equivalent. This Staudinger synthesis approach is a common strategy for constructing β-lactam rings. nih.gov

Further disconnection of the imine reveals a p-fluorobenzylamine and a protected p-hydroxybenzaldehyde derivative. The ketene precursor can be derived from a suitably functionalized carboxylic acid. The stereochemistry at the C3 and C4 positions of the azetidinone ring is crucial and must be established during the synthesis. This can be achieved through various asymmetric strategies, which will be discussed in subsequent sections. The synthesis of the side chain typically involves the asymmetric reduction of a ketone to establish the desired stereocenter.

Precursor Synthesis and Intermediate Derivatization Pathways

The synthesis of the necessary precursors for the construction of 4-tert-Butyldiphenylsilyl ent-Ezetimibe begins with readily available starting materials. For the imine component, p-hydroxybenzaldehyde is a common starting point. The hydroxyl group is typically protected, for instance as a benzyl (B1604629) ether, prior to condensation with 4-fluoroaniline (B128567) to form the corresponding Schiff base (imine). nih.gov

The precursor for the ketene component can be synthesized from a suitable carboxylic acid derivative. For instance, a glutaric acid derivative can be functionalized to introduce the necessary chirality and side chain. nih.gov In some synthetic routes, a chiral building block, such as (S)-4-phenyl-2-oxazolidinone, is used as a chiral auxiliary to guide the stereochemical outcome of the reaction. google.com This auxiliary is first acylated with a suitable acid chloride, such as methyl-4-(chloroformyl)butyrate. google.com

The side chain can be constructed via various methods. One common approach involves a Friedel-Crafts acylation of fluorobenzene (B45895) with glutaric anhydride (B1165640) to produce 5-(4-fluorophenyl)-5-oxopentanoic acid. nih.gov This keto-acid can then be subjected to stereoselective reduction to introduce the chiral hydroxyl group.

Stereoselective Formation of the β-Lactam (Azetidinone) Core

The establishment of the correct stereochemistry at the C3 and C4 positions of the azetidinone ring is a critical step in the synthesis of ent-Ezetimibe. Several stereoselective methods have been developed to achieve this.

Chiral Auxiliary-Mediated Approaches

One of the most effective methods for controlling the stereochemistry of the β-lactam ring is the use of chiral auxiliaries. The Evans chiral auxiliary, (S)-(+)-4-phenyl-2-oxazolidinone, has been successfully employed in the synthesis of ezetimibe (B1671841) analogs. google.com To synthesize ent-Ezetimibe, the enantiomeric (R)-4-phenyl-2-oxazolidinone would be utilized.

In this approach, the chiral auxiliary is acylated with a suitable acid chloride. The resulting chiral imide is then reacted with an imine in the presence of a Lewis acid, such as titanium(IV) chloride, to induce a diastereoselective [2+2] cycloaddition. google.com The chiral auxiliary effectively shields one face of the enolate, leading to the preferential formation of one diastereomer of the β-lactam. After the reaction, the chiral auxiliary can be cleaved and recycled.

Step Reagents and Conditions Key Transformation Stereochemical Control
Acylation(R)-4-phenyl-2-oxazolidinone, n-BuLi, Acid ChlorideFormation of chiral N-acyl oxazolidinone-
CycloadditionImine, TiCl4, DIPEADiastereoselective formation of the β-lactam ringChiral auxiliary directs the approach of the imine
CleavageLiOH, H2O2Removal of the chiral auxiliary-

Asymmetric Catalysis in Carbon-Carbon Bond Formation for Stereocenter Establishment

Asymmetric catalysis offers an elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries. For the synthesis of ent-Ezetimibe, a catalytic asymmetric approach can be employed for the key C-C bond-forming step. For instance, a palladium-catalyzed asymmetric allylic amination has been reported for the synthesis of ezetimibe, which avoids the use of a chiral auxiliary. nih.gov By employing a chiral phosphine (B1218219) ligand, it is possible to achieve catalytic asymmetric construction of the C4 stereocenter. To obtain the ent-Ezetimibe enantiomer, the opposite enantiomer of the chiral ligand would be used.

Another catalytic approach involves the use of a chiral Lewis acid to catalyze the [2+2] cycloaddition between a ketene and an imine. nih.gov The chiral catalyst creates a chiral environment around the reactants, leading to an enantioselective formation of the β-lactam ring.

Catalyst System Reaction Type Stereocenter Established
Palladium / Chiral Phosphine LigandAsymmetric Allylic AminationC4
Chiral Lewis Acid (e.g., Sc(OTf)3-chiral ligand complex)[2+2] CycloadditionC3 and C4

Diastereoselective Reactions for Relative Stereochemistry Control

The relative stereochemistry between the C3 and C4 positions of the azetidinone ring is typically controlled during the ring-forming reaction. The reaction of a cis-enolate with an imine generally leads to the formation of a cis-β-lactam, which upon subsequent epimerization can yield the desired trans-β-lactam. nih.gov

Furthermore, diastereoselective reductions are crucial for establishing the stereocenter in the side chain. For instance, the reduction of a ketone precursor to the corresponding alcohol can be achieved with high diastereoselectivity using a variety of reagents, such as a CBS (Corey-Bakshi-Shibata) catalyst. To obtain the (3'R)-hydroxypropyl side chain required for ent-Ezetimibe, the appropriate enantiomer of the CBS catalyst would be selected.

Regioselective Installation of the 4-tert-Butyldiphenylsilyl Protecting Group

The final step in the synthesis of the target compound is the regioselective protection of the phenolic hydroxyl group on the C4-aryl substituent. The use of a bulky silyl (B83357) protecting group, such as tert-butyldiphenylsilyl (TBDPS), offers robust protection during subsequent synthetic manipulations and can be removed under specific conditions. nih.gov

The regioselective installation of the TBDPS group is achieved by reacting the unprotected ent-Ezetimibe precursor with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a suitable base, such as imidazole (B134444) or triethylamine (B128534), in an aprotic solvent like dichloromethane (B109758) or dimethylformamide. The steric bulk of the TBDPS group favors reaction at the less hindered phenolic hydroxyl group over the secondary alcohol in the side chain.

Reagent Base Solvent Key Transformation
tert-Butyldiphenylsilyl chloride (TBDPSCl)ImidazoleDMFRegioselective silylation of the phenolic hydroxyl group

This regioselective protection yields the final target compound, 4-tert-Butyldiphenylsilyl ent-Ezetimibe, ready for further studies or use as a reference standard.

Chemical Transformations for Silylation

The introduction of a silyl ether protecting group onto a hydroxyl moiety is a common and effective strategy in organic synthesis to mask its reactivity during subsequent chemical transformations. In the context of ent-Ezetimibe synthesis, the protection of the secondary alcohol on the side chain or a phenolic hydroxyl group is a critical step. The tert-butyldiphenylsilyl (TBDPS) group is a bulky and robust protecting group, offering stability under a range of reaction conditions.

The silylation of the precursor alcohol to form 4-tert-Butyldiphenylsilyl ent-Ezetimibe is typically achieved by reacting the alcohol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a suitable base. A common and effective base for this transformation is imidazole. The reaction proceeds via nucleophilic attack of the hydroxyl group on the silicon atom of TBDPSCl, with imidazole acting as a base to deprotonate the alcohol and as a catalyst.

The general transformation can be represented as follows:

ent-Ezetimibe Precursor-OH + TBDPSCl + Imidazole → ent-Ezetimibe Precursor-OTBDPS + Imidazole·HCl

This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The bulky nature of the TBDPS group often provides selectivity for the protection of primary alcohols over secondary or tertiary alcohols if multiple hydroxyl groups are present and unprotected.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the silylation reaction to produce 4-tert-Butyldiphenylsilyl ent-Ezetimibe is dependent on several factors, including the choice of solvent, base, temperature, and stoichiometry of the reagents. Optimization of these parameters is crucial to maximize the yield and purity of the desired product while minimizing side reactions.

Table 1: Key Parameters for Optimization of Silylation Reaction

ParameterOptionsConsiderations
Silylating Agent TBDPSClA common and commercially available reagent.
Base Imidazole, Triethylamine, 2,6-LutidineImidazole is often preferred as it also acts as a catalyst. Stronger, non-nucleophilic bases like 2,6-lutidine can be used to avoid side reactions.
Solvent DMF, DCM, THF, Acetonitrile (B52724)The choice of solvent can influence reaction rates and solubility of reactants. DMF is a common choice for silylations.
Temperature Room TemperatureThe reaction is typically run at room temperature, but gentle heating may be required for less reactive alcohols.
Stoichiometry 1.1-1.5 equivalents of TBDPSCl and 2-3 equivalents of imidazoleA slight excess of the silylating agent and base is often used to ensure complete conversion of the starting material.

For the synthesis of 4-tert-Butyldiphenylsilyl ent-Ezetimibe, a typical laboratory-scale procedure would involve dissolving the ent-ezetimibe precursor in DMF, followed by the addition of imidazole and then TBDPSCl. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. nih.gov Upon completion, the reaction is quenched, and the product is isolated and purified, typically by silica (B1680970) gel column chromatography. nih.gov

Elaboration of the Side Chain and Subsequent Functional Group Transformations

Once the hydroxyl group is protected as a TBDPS ether, the synthesis can proceed with the elaboration of other parts of the molecule without the interference of the reactive hydroxyl group. In a typical synthetic route towards ezetimibe and its enantiomer, a key step following the protection of the side-chain alcohol is the formation of the β-lactam (azetidinone) ring.

The formation of the β-lactam ring often involves an intramolecular cyclization of a β-amino acid derivative. The TBDPS-protected intermediate would be subjected to reaction conditions that facilitate this ring closure. For instance, a common method involves the use of a silylating agent like bistrimethylsilyl acetamide (B32628) (BSA) to activate the amide, followed by treatment with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) to induce cyclization. google.com

Following the successful formation of the β-lactam core, the TBDPS protecting group can be selectively removed to unveil the free hydroxyl group in the final ent-Ezetimibe molecule. The TBDPS group is known for its high stability towards acidic conditions compared to other silyl ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). nih.gov However, it can be readily cleaved using fluoride ion sources, most commonly TBAF in a solvent like tetrahydrofuran (B95107) (THF).

Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Stereochemical Control

Table 2: Comparison of Silyl Protecting Groups in the Synthesis of Ezetimibe Analogs

Protecting GroupSilylating AgentStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
Trimethylsilyl (TMS) TMSClLowMildly acidic or basic conditions, fluoride ionsEasily introduced and removed.Low stability can lead to premature deprotection.
tert-Butyldimethylsilyl (TBDMS) TBDMSClModerateAcidic conditions, fluoride ionsMore stable than TMS, good for multi-step synthesis.May require harsher conditions for removal than TMS.
tert-Butyldiphenylsilyl (TBDPS) TBDPSClHighFluoride ions, strongly acidic conditionsVery stable to a wide range of reagents, allowing for more diverse subsequent reactions. nih.govCan be difficult to remove, potentially requiring conditions that affect other functional groups.

The selection of the TBDPS group is particularly advantageous when the subsequent synthetic steps involve harsh conditions that might cleave less robust protecting groups. For instance, if strong bases or certain organometallic reagents are to be used, the stability of the TBDPS ether is a significant benefit.

In the context of stereochemical control, the bulky nature of the TBDPS group can influence the conformational preferences of the molecule, which may have an impact on the diastereoselectivity of subsequent reactions. However, in many established synthetic routes to ezetimibe, the key stereocenters are set before or during the β-lactam formation, and the primary role of the silyl protecting group is to mask the hydroxyl functionality.

Structural Elucidation and Stereochemical Characterization of 4 Tert Butyldiphenylsilyl Ent Ezetimibe

Spectroscopic Analysis for Chemical Structure Confirmation

Spectroscopic methods are fundamental in determining the chemical scaffold of a molecule. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and the nature of its chemical bonds can be obtained. For 4-tert-Butyldiphenylsilyl ent-Ezetimibe (B586162), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-tert-Butyldiphenylsilyl ent-Ezetimibe is expected to exhibit a complex pattern of signals corresponding to the various protons in the molecule. The aromatic regions would be particularly crowded, showing signals for the protons of the two phenyl rings of the TBDPS group, the two 4-fluorophenyl rings, and the disubstituted phenyl ring of the ezetimibe (B1671841) core. The characteristic chemical shifts for the protons of the β-lactam ring would also be present. The large tert-butyl group of the silyl (B83357) ether would give rise to a distinct singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would be characterized by a number of signals in the aromatic region, corresponding to the various phenyl rings. The carbonyl carbon of the β-lactam ring would appear at a characteristic downfield chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbons of the silyl-protected phenyl ring, would also be readily identifiable.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal proton-proton coupling networks, helping to assign the signals of the complex spin systems in the aromatic and aliphatic regions. HSQC spectra would correlate proton signals with their directly attached carbon atoms, providing unambiguous assignments for the carbon skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-tert-Butyldiphenylsilyl ent-Ezetimibe

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)~1.1~19
tert-Butyl (C)-~26
β-Lactam Protons3.0 - 5.050 - 70
Aromatic Protons6.5 - 8.0115 - 160
Carbonyl (C=O)-~168

Note: The chemical shifts are predicted based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For 4-tert-Butyldiphenylsilyl ent-Ezetimibe, HRMS provides irrefutable evidence of its chemical formula, C₄₀H₃₉F₂NO₃Si.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. A characteristic fragmentation pathway for compounds containing a tert-butyldiphenylsilyl group is the loss of the tert-butyl radical (57 Da), leading to a prominent [M-57]⁺ ion. Other fragments may arise from cleavages of the ezetimibe core structure, providing further confirmation of the molecular assembly.

Interactive Data Table: HRMS Data for 4-tert-Butyldiphenylsilyl ent-Ezetimibe

Parameter Value
Molecular FormulaC₄₀H₃₉F₂NO₃Si
Molecular Weight647.82 g/mol
Predicted [M+H]⁺648.2691
Key Fragment Ion[M-C₄H₉]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 4-tert-Butyldiphenylsilyl ent-Ezetimibe would show characteristic absorption bands for the C=O stretch of the β-lactam ring, the C-N stretch, C-F bonds, and the Si-O-C linkage of the silyl ether. The aromatic C-H and C=C stretching vibrations would also be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-tert-Butyldiphenylsilyl ent-Ezetimibe is expected to show absorption maxima characteristic of the substituted aromatic rings. For ezetimibe in methanol, a λmax is typically observed around 233 nm. jgtps.comnewdrugapprovals.org The presence of the additional phenyl rings from the TBDPS group may lead to a more complex spectrum with multiple absorption bands.

Interactive Data Table: Key IR Absorption Bands and UV-Vis Maxima for Ezetimibe Derivatives

Technique Functional Group/Chromophore Expected Absorption Range
IRβ-Lactam C=O1720-1760 cm⁻¹
IRAromatic C=C1450-1600 cm⁻¹
IRC-F1000-1400 cm⁻¹
IRSi-O-C1000-1100 cm⁻¹
UV-VisPhenyl Rings200-280 nm

Stereochemical Assignment and Purity Determination

The stereochemistry of 4-tert-Butyldiphenylsilyl ent-Ezetimibe is of paramount importance, as it directly relates to the stereochemical purity of the final active pharmaceutical ingredient. Chiral chromatography and X-ray crystallography are the definitive methods for establishing the stereochemical identity and purity of this intermediate.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers and diastereomers. For ezetimibe and its related compounds, various chiral stationary phases (CSPs) have been successfully employed to achieve baseline separation of the different stereoisomers.

The analysis of 4-tert-Butyldiphenylsilyl ent-Ezetimibe would involve the development of a specific chiral HPLC method. This would typically utilize a polysaccharide-based CSP, such as those derived from cellulose or amylose, and a non-polar mobile phase. The method would be validated for its ability to separate 4-tert-Butyldiphenylsilyl ent-Ezetimibe from its corresponding diastereomers and, if present, the enantiomeric 4-tert-Butyldiphenylsilyl Ezetimibe. The determination of enantiomeric and diastereomeric excess is crucial for ensuring that the stereochemical integrity is maintained throughout the synthetic process.

X-ray Crystallography for Absolute Configuration Determination

While chiral HPLC can determine the relative amounts of stereoisomers, X-ray crystallography provides the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

Although a crystal structure for 4-tert-Butyldiphenylsilyl ent-Ezetimibe is not publicly available, this technique remains the most definitive method for confirming its absolute stereochemistry. By obtaining a suitable single crystal, the absolute configuration of the chiral centers in the molecule could be unequivocally determined, providing the ultimate proof of its stereochemical identity.

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a fundamental chiroptical property that provides a direct, albeit often inconclusive, measure of a compound's chirality. It is defined as the angle through which the plane of polarization of plane-polarized light is rotated upon passage through a sample of a chiral substance. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration of the sample.

For 4-tert-Butyldiphenylsilyl ent-Ezetimibe, the sign and magnitude of its specific rotation are dictated by its absolute configuration, which is the enantiomer of the therapeutically active Ezetimibe at all three stereocenters. While the specific rotation of Ezetimibe has been reported, the value for its silyl-protected enantiomer is not extensively documented in publicly accessible literature. However, it is expected that the sign of the optical rotation for ent-Ezetimibe and its derivatives would be opposite to that of Ezetimibe itself, assuming the protecting group does not induce a sign change.

A hypothetical measurement of the specific rotation of 4-tert-Butyldiphenylsilyl ent-Ezetimibe would be crucial for its initial characterization. The data would be presented as shown in the illustrative table below.

Table 1: Illustrative Optical Rotation Data for 4-tert-Butyldiphenylsilyl ent-Ezetimibe

Parameter Value (Hypothetical)
Specific Rotation [α] +XX.X° (c 1.0, CHCl₃)
Wavelength 589 nm (Sodium D-line)
Temperature 25 °C
Solvent Chloroform

Advanced Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

While optical rotation provides a single value, advanced chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide detailed spectral information over a range of wavelengths. These methods offer a more robust and definitive means of assigning the absolute configuration of chiral molecules, especially when coupled with quantum chemical calculations.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule as a function of frequency. This results in a spectrum with positive and negative bands corresponding to the vibrational modes of the molecule. The VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint of the absolute configuration.

For a molecule like 4-tert-Butyldiphenylsilyl ent-Ezetimibe, the VCD spectrum would exhibit characteristic signals for the vibrational modes of the β-lactam ring, the aromatic rings, and the silyl ether group. By comparing the experimentally measured VCD spectrum with the spectrum predicted by Density Functional Theory (DFT) calculations for a known stereoisomer (e.g., the (3S,4R,3'S) configuration of ent-Ezetimibe), an unambiguous assignment of the absolute configuration can be made.

An illustrative representation of key VCD data points is provided in the table below.

Table 2: Illustrative Key VCD Data for 4-tert-Butyldiphenylsilyl ent-Ezetimibe

Wavenumber (cm⁻¹) (Hypothetical) ΔA (x 10⁻⁵) (Hypothetical) Vibrational Assignment
~1750 +X.X C=O stretch (β-lactam)
~1600 -X.X Aromatic C=C stretch
~1100 +X.X Si-O-C stretch

Note: The data in this table are hypothetical and serve to illustrate the type of information obtained from a VCD experiment. Specific experimental data for this compound is not available in the reviewed literature.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. The resulting spectrum is characterized by Cotton effects, which are positive or negative bands arising from the electronic transitions of the molecule's chromophores. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenters in proximity to the chromophores.

In 4-tert-Butyldiphenylsilyl ent-Ezetimibe, the primary chromophores are the two fluorophenyl groups, the hydroxyphenyl group, and the β-lactam carbonyl group. The electronic transitions associated with these groups would give rise to a characteristic ECD spectrum. Similar to VCD, the comparison of the experimental ECD spectrum with quantum chemically calculated spectra for the possible stereoisomers allows for a definitive assignment of the absolute configuration.

The following table illustrates how key ECD data would be presented.

Table 3: Illustrative Key ECD Data for 4-tert-Butyldiphenylsilyl ent-Ezetimibe

Wavelength (nm) (Hypothetical) Δε (L·mol⁻¹·cm⁻¹) (Hypothetical) Electronic Transition
~220 +XX π → π* (Aromatic)
~250 -X.X n → π* (C=O, β-lactam)
~280 +X.X π → π* (Aromatic)

Note: The values in this table are for illustrative purposes, as specific experimental ECD data for this compound could not be located in the public domain.

Role As a Synthetic Intermediate in Ezetimibe Enantiomer Research

Position of 4-tert-Butyldiphenylsilyl ent-Ezetimibe (B586162) within Established Synthetic Sequences of ent-Ezetimibe and its Analogues

The synthesis of ent-ezetimibe, the enantiomer of the cholesterol absorption inhibitor ezetimibe (B1671841), necessitates a carefully orchestrated sequence of reactions to establish the correct stereochemistry at its three chiral centers. Within these synthetic routes, 4-tert-Butyldiphenylsilyl ent-Ezetimibe emerges as a critical, protected intermediate. Its formation allows for the strategic manipulation of other functional groups within the molecule without affecting the hydroxyl group on the side chain.

The general synthetic strategy for ezetimibe and its stereoisomers often involves the coupling of a β-lactam ring with a side chain precursor. rhhz.net In the synthesis of ent-ezetimibe, a key step is the protection of the secondary alcohol on the hydroxypropylphenyl side chain. The introduction of the bulky tert-butyldiphenylsilyl (TBDPS) group serves this purpose, leading to the formation of 4-tert-Butyldiphenylsilyl ent-Ezetimibe. This protection is typically achieved after the stereoselective reduction of a ketone precursor. researchgate.net

Once the TBDPS group is in place, subsequent chemical transformations can be carried out, such as the deprotection of other protecting groups on the azetidinone ring system. For instance, if a benzyloxy group is used to protect the phenolic hydroxyl group on the 4-hydroxyphenyl moiety of the β-lactam, it can be removed by hydrogenolysis without affecting the TBDPS ether. chemicalbook.com The final step in the synthesis of ent-ezetimibe is the removal of the TBDPS group to unveil the free hydroxyl group.

Facilitating the Synthesis of Stereochemically Defined Ezetimibe Derivatives for Structure-Activity Relationship (SAR) Investigations within Medicinal Chemistry Research

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The synthesis of a wide array of stereochemically defined analogues of ezetimibe is essential for comprehensive SAR investigations. nih.govmdpi.com 4-tert-Butyldiphenylsilyl ent-Ezetimibe serves as a key precursor in the generation of such analogues.

By having the hydroxyl group of the side chain protected as a TBDPS ether, chemists can selectively modify other parts of the ent-ezetimibe scaffold. For example, the phenolic hydroxyl group can be converted into various ethers or esters to probe the importance of this functionality for biological activity. Similarly, modifications to the N-aryl group of the β-lactam ring can be explored. mdpi.com

The ability to synthesize the full range of stereoisomers of ezetimibe is also critical for SAR studies. rhhz.net The use of the TBDPS protecting group is applicable across the synthesis of these various stereoisomers, allowing for a systematic investigation of the impact of stereochemistry on the compound's interaction with its biological target. researchgate.net

Advanced Analytical Methodologies for Research and Process Control

Chromatographic Techniques for Isolation, Purification, and Monitoring of Reaction Progress.

Chromatography is a cornerstone of synthetic chemistry, providing powerful tools for the separation and analysis of complex mixtures. In the context of 4-tert-Butyldiphenylsilyl ent-Ezetimibe (B586162) synthesis, both liquid and gas chromatography play critical roles.

High-Performance Liquid Chromatography (HPLC) and flash chromatography are extensively used for the purification and in-process control of ezetimibe (B1671841) and its intermediates. nih.govnih.gov The tert-butyldiphenylsilyl protecting group on the phenolic oxygen of ent-Ezetimibe imparts a significant non-polar character to the molecule, making it well-suited for normal-phase and reversed-phase chromatography.

Flash Chromatography: For the large-scale purification of 4-tert-Butyldiphenylsilyl ent-Ezetimibe from a crude reaction mixture, flash chromatography is the method of choice. orgsyn.org Given the basic nature of the azetidinone nitrogen, a common challenge is the interaction with the acidic silanol (B1196071) groups of standard silica (B1680970) gel, which can lead to peak tailing and potential degradation. biotage.com To mitigate this, several strategies can be employed:

Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase (e.g., hexane (B92381)/ethyl acetate) can neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery. biotage.com

Alternative Stationary Phases: The use of deactivated silica gel or alternative stationary phases like basic alumina (B75360) can also be effective in preventing undesirable interactions. biotage.com

Analytical and Preparative HPLC: For high-resolution separation and analysis, as well as for the isolation of high-purity material for reference standards, HPLC is employed. nih.gov Reversed-phase HPLC is particularly powerful for monitoring the progress of the reaction and for separating the desired product from starting materials and byproducts. A typical system would utilize a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). nih.govnih.gov

Technique Stationary Phase Typical Mobile Phase Application
Flash Chromatography Silica Gel (40-63 µm)Hexane/Ethyl Acetate (B1210297) with 0.1% TriethylaminePrimary purification of crude product
Analytical RP-HPLC C18 (e.g., Kromasil 100, 5 µm)Acetonitrile/Water with buffer (e.g., phosphate (B84403) buffer pH 4.5)Reaction monitoring, purity checks
Preparative RP-HPLC C18 or C8Acetonitrile/Water gradientIsolation of high-purity reference material and impurities

While 4-tert-Butyldiphenylsilyl ent-Ezetimibe itself is not sufficiently volatile for direct GC analysis, Gas Chromatography with headspace sampling (HS-GC) is a critical technique for the analysis of residual solvents and volatile byproducts in the drug substance and its intermediates. epa.gov The synthesis of ezetimibe involves various organic solvents such as toluene, ethyl acetate, methanol, and dichloromethane (B109758), which must be controlled to within acceptable limits in the final product. epa.gov

A GC-FID (Flame Ionization Detector) method can be developed to quantify these residual solvents. epa.gov For the analysis of non-volatile intermediates like 4-tert-Butyldiphenylsilyl ent-Ezetimibe, derivatization to a more volatile species, for instance, through silylation with reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), can enable GC-MS analysis. nih.govresearchgate.net This approach, however, is more commonly used for bioanalytical applications rather than routine process control.

Analyte Type GC Method Detector Purpose
Residual Solvents (e.g., Toluene, Acetone)Headspace GCFIDQuantifying volatile impurities from synthesis
Volatile Reactants/ByproductsHeadspace GCFID/MSMonitoring consumption of volatile starting materials

Quantitative Analysis of 4-tert-Butyldiphenylsilyl ent-Ezetimibe in Synthetic Batches.

Accurate quantification of 4-tert-Butyldiphenylsilyl ent-Ezetimibe is essential for determining reaction yields and ensuring consistency between batches.

Chromatographic Quantification: The most common and reliable method for the quantification of 4-tert-Butyldiphenylsilyl ent-Ezetimibe is reversed-phase HPLC with UV detection. nih.govresearchgate.net The presence of two fluorophenyl groups and a hydroxyphenyl group in the parent molecule, ezetimibe, results in strong UV absorbance, typically around 232 nm. biomedpharmajournal.orgtsijournals.com This allows for sensitive detection and quantification. A calibration curve is constructed using certified reference standards of the compound to determine the concentration in an unknown sample. The method is validated for linearity, accuracy, and precision to ensure reliable results. nih.gov

Spectrophotometric Quantification: While less specific than chromatographic methods, UV-Vis spectrophotometry can be used for a rapid estimation of the concentration of 4-tert-Butyldiphenylsilyl ent-Ezetimibe, provided there are no interfering impurities with significant absorbance at the chosen wavelength. biomedpharmajournal.orgrjptonline.org The maximum absorbance (λmax) for ezetimibe is around 232-234 nm. biomedpharmajournal.orgtsijournals.com This method is more suited for in-process checks where a high degree of specificity is not required.

Method Principle Typical Wavelength Linearity Range (for Ezetimibe)
RP-HPLC Separation followed by UV detection232 nm0.5 - 50 µg/mL nih.gov
UV-Vis Spectrophotometry Direct measurement of UV absorbance~232 nm5 - 30 µg/mL tsijournals.com

Impurity Profiling and Quality Control in Synthetic Streams.

The multi-step synthesis of 4-tert-Butyldiphenylsilyl ent-Ezetimibe can lead to the formation of various process-related impurities, including stereoisomers. researchgate.netbenthamopenarchives.com A thorough impurity profile is crucial for ensuring the quality and safety of the synthetic intermediate, as these impurities can be carried through to the final active pharmaceutical ingredient.

Related Substances: Process-related impurities can arise from incomplete reactions, side reactions, or the presence of impurities in starting materials. core.ac.uk For example, a desfluoro impurity has been identified in the synthesis of ezetimibe, arising from an impurity in one of the starting materials. nih.govcore.ac.uk These impurities are typically identified and quantified using a validated gradient RP-HPLC method, often coupled with mass spectrometry (LC-MS) for structural elucidation. nih.govcore.ac.uk

Diastereomeric and Enantiomeric Impurities: Ezetimibe has three chiral centers, leading to the possibility of several stereoisomers. jsmcentral.org The desired product, ezetimibe, has the (3R,4S,S) configuration. Its enantiomer, ent-ezetimibe, would have the (3S,4R,R) configuration. The intermediate, 4-tert-Butyldiphenylsilyl ent-Ezetimibe, is a precursor to this enantiomer. However, during the synthesis, diastereomers with other configurations can be formed. synthinkchemicals.com

The control of stereochemistry is a critical aspect of the synthesis. Chiral HPLC is the definitive technique for separating and quantifying enantiomers and diastereomers. scirp.orgsemanticscholar.org These methods typically use a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AS-H), with a normal-phase mobile phase (e.g., n-hexane, ethanol, and 2-propanol). scirp.orgsemanticscholar.orgresearchgate.net A well-resolved separation allows for the detection and quantification of even trace amounts of the undesired stereoisomers. scirp.org

Impurity Type Analytical Technique Key Information Provided
Process-Related Impurities Gradient RP-HPLC-UV/MSDetection, quantification, and structural identification of byproducts. nih.govnih.gov
Enantiomeric Impurities Chiral HPLCSeparation and quantification of the undesired enantiomer. semanticscholar.orgscirp.org
Diastereomeric Impurities Chiral HPLC or high-resolution RP-HPLCSeparation and control of stereoisomers with different configurations at one or more chiral centers. synthinkchemicals.com

Strategies for Impurity Reduction and Purity Enhancement

The control and minimization of impurities in the synthesis of active pharmaceutical ingredients (APIs) are critical for ensuring their safety and efficacy. In the manufacturing process of ezetimibe, the intermediate "4-tert-Butyldiphenylsilyl ent-Ezetimibe" plays a crucial role, and its purity directly impacts the quality of the final API. This section outlines key strategies for reducing impurities and enhancing the purity of this specific intermediate, focusing on process controls and purification methodologies.

The primary sources of impurities in "4-tert-Butyldiphenylsilyl ent-Ezetimibe" arise from the preceding synthetic steps. These can include diastereomers, unreacted starting materials, by-products from side reactions, and process-related impurities such as the desfluoro analogue. nih.govresearchgate.net Effective impurity control, therefore, begins with stringent control over the raw materials and the reaction conditions. For instance, limiting the amount of desfluoro impurity in the starting materials is crucial to prevent the formation of the corresponding desfluoro impurity in the final product, as their similar solubility makes removal by recrystallization challenging. nih.govresearchgate.net

Stereochemical purity is a significant concern in the synthesis of ezetimibe. The formation of diastereomeric impurities can occur during the reduction of ketone intermediates. nih.gov To mitigate this, the choice of reducing agent and reaction conditions is critical. Furthermore, purification of intermediates prior to the silylation step, for instance through crystallization, can significantly enhance stereochemical purity. nih.gov

Once "4-tert-Butyldiphenylsilyl ent-Ezetimibe" is synthesized, several techniques can be employed to enhance its purity.

Crystallization is a primary method for purifying solid compounds. The selection of an appropriate solvent system is paramount for effective purification. A solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble, is ideal. For silyl-protected intermediates in ezetimibe synthesis, crystallization has been shown to be effective in enhancing stereochemical purity. nih.gov The process typically involves dissolving the crude product in a suitable solvent or solvent mixture, followed by controlled cooling to induce crystallization. The resulting crystals are then isolated by filtration and washed with a cold solvent to remove residual impurities.

Chromatographic techniques offer a high degree of separation and are invaluable for removing closely related impurities that may not be efficiently removed by crystallization.

Column Chromatography: This is a standard purification technique in organic synthesis. For "4-tert-Butyldiphenylsilyl ent-Ezetimibe," silica gel column chromatography is a viable option. niscpr.res.in The choice of eluent (mobile phase) is critical for achieving good separation. A gradient elution system, where the polarity of the solvent mixture is gradually changed, is often employed to effectively separate the desired compound from both more and less polar impurities. For instance, a mixture of ethyl acetate and hexane is a common mobile phase for purifying silyl-protected compounds. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for the isolation of specific stereoisomers or for removing trace impurities, preparative HPLC is a powerful tool. researchgate.net This technique utilizes high-pressure pumps to pass the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. While more resource-intensive than column chromatography, it offers superior resolution.

Supercritical Fluid Chromatography (SFC): SFC is a specialized chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly well-suited for the separation of chiral compounds. semanticscholar.org Given that "4-tert-Butyldiphenylsilyl ent-Ezetimibe" is a chiral molecule, SFC could be a highly effective method for separating it from its enantiomer and other diastereomers. semanticscholar.org

The effectiveness of these purification strategies can be monitored using advanced analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC). nih.govcore.ac.uk HPLC methods, often using C8 or C18 columns with a gradient elution of acetonitrile and a buffered aqueous solution, can resolve "4-tert-Butyldiphenylsilyl ent-Ezetimibe" from its potential impurities, allowing for accurate assessment of its purity. researchgate.netcore.ac.uk

The following tables summarize the common impurities and the general approaches to their reduction.

Impurity Type Potential Source Reduction Strategy
DiastereomersNon-selective reduction of ketone precursorsStereoselective reduction; Crystallization of intermediates nih.gov
Desfluoro ImpuritiesImpurities in starting materialsUse of high-purity starting materials nih.govresearchgate.net
Unreacted Starting MaterialsIncomplete reactionOptimization of reaction conditions (time, temperature, stoichiometry)
Side-reaction By-productsNon-specific reactivityControl of reaction parameters; Use of protective groups

Table 1: Common Impurities and Their Control Strategies

Purification Method Principle Applicability for 4-tert-Butyldiphenylsilyl ent-Ezetimibe
CrystallizationDifferential solubilityRemoval of bulk impurities and enhancement of stereochemical purity nih.gov
Column ChromatographyDifferential adsorption on a stationary phaseGeneral purification from a range of impurities niscpr.res.in
Preparative HPLCHigh-resolution differential partitioningHigh-purity isolation; Separation of closely related isomers researchgate.net
Supercritical Fluid Chromatography (SFC)Partitioning using a supercritical fluid mobile phaseChiral separations to remove enantiomeric and diastereomeric impurities semanticscholar.org

Table 2: Purity Enhancement Methodologies

Future Perspectives and Research Challenges

Development of More Sustainable and Green Synthetic Routes for Chiral Azetidinones

The azetidinone (or β-lactam) ring is a core structural feature of many significant antibiotics and other pharmacologically active compounds. researchgate.net Traditional synthetic methods for creating this strained four-membered ring, while effective, often rely on harsh reaction conditions, stoichiometric reagents, and large volumes of organic solvents, making them environmentally unsustainable. researchgate.net Consequently, a major research thrust is the development of greener and more sustainable synthetic alternatives.

Enzymatic synthesis represents a promising green chemistry approach for producing β-lactam compounds. acs.org Biocatalytic processes, often utilizing enzymes like Penicillin G acylase (PGA), can be conducted in aqueous solutions under mild physiological conditions. researchgate.net This not only reduces the environmental footprint but can also lead to high selectivity. Another area of innovation is the shift from batch processing to continuous manufacturing. digitellinc.com Continuous reactive crystallization has been shown to surpass traditional batch synthesis in terms of conversion, yield, and volumetric productivity for high-volume β-lactam antibiotics. digitellinc.com This method often incorporates the recycling of unreacted components, further enhancing its sustainability. digitellinc.com

One-pot syntheses that avoid the isolation of intermediate products, such as unstable imines, are also gaining traction. acs.org These methods are inherently less wasteful and more efficient. acs.org For instance, an organocatalytic, metal-free, one-pot method for constructing β-lactam scaffolds has been developed, which proceeds through the oxidation of amines to imines, followed by cycloaddition. acs.org Such metal-free approaches are highly desirable as they prevent contamination of the final pharmaceutical product with residual metals. acs.org The use of heterogeneous catalysts that can be easily separated and recycled, such as magnetic copper ferrite (B1171679) nanoparticles in the Kinugasa reaction, also contributes to the greening of azetidinone synthesis. mdpi.com

Comparison of Green Synthesis Strategies for Azetidinones

StrategyKey FeaturesAdvantagesReferences
Enzymatic SynthesisUses biocatalysts like Penicillin G acylase (PGA). Conducted in aqueous media under mild conditions.Environmentally friendly, high selectivity, avoids harsh chemicals. researchgate.netacs.org
Continuous Reactive CrystallizationContinuous flow process, integrates reaction and crystallization, allows for recycling of reactants.Higher productivity and yield, smaller equipment footprint, improved process control. digitellinc.com
One-Pot SynthesisMultiple reaction steps in a single reactor without isolating intermediates.Reduces waste, saves time and resources, can be used for unstable intermediates. acs.org
Heterogeneous CatalysisCatalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction).Easy separation and recycling of the catalyst, reducing waste and cost. mdpi.com

Innovations in Protecting Group Strategies and Methodologies for Complex Chiral Molecules

The synthesis of intricate molecules like 4-tert-Butyldiphenylsilyl ent-Ezetimibe (B586162) is critically dependent on the strategic use of protecting groups. numberanalytics.com These chemical moieties temporarily mask reactive functional groups, allowing transformations to occur selectively at other sites within the molecule. jocpr.com A key challenge lies in developing protecting groups and strategies that offer high selectivity, are stable under various reaction conditions, and can be removed cleanly without affecting the rest of the molecule. jocpr.com

A central concept in modern synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without interfering with each other. jocpr.com This allows for the sequential deprotection and functionalization of a multi-functional molecule with precise control. For example, silyl (B83357) ethers, such as the tert-Butyldiphenylsilyl (TBDPS) group present in the subject compound, are often orthogonal to other common protecting groups like acetates or benzyl (B1604629) ethers. jocpr.com

Furthermore, protecting groups can play an active role in directing the stereochemical outcome of a reaction. numberanalytics.com Chiral protecting groups or auxiliaries can be used to induce asymmetry, leading to stereoselective reactions. numberanalytics.com Research is ongoing to develop novel chiral silanes and other reagents that serve a dual role as both a protecting group and a chiral auxiliary, guiding the formation of specific stereoisomers. researchgate.net The development of photocleavable protecting groups is another emerging trend, offering a mild and highly specific method for deprotection using light, which can be advantageous for sensitive substrates. numberanalytics.com

Key Protecting Group Strategies in Complex Synthesis

StrategyDescriptionApplication ExampleReferences
Orthogonal ProtectionEmploying multiple protecting groups that can be removed selectively under different, non-interfering conditions.Selective deprotection of a silyl ether in the presence of a benzyl ether to allow for sequential reactions at different hydroxyl groups. jocpr.com
Chiral AuxiliariesA chiral moiety is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.Using a chiral benzyl group to control the nucleophilic addition to a ketone, achieving high diastereoselectivity. researchgate.net
ChemoselectivityUsing protecting groups that react selectively with one type of functional group while leaving others unaffected.Protecting a hydroxyl group with a silyl ether while leaving an amine group free for a subsequent reaction. jocpr.com
Photocleavable GroupsProtecting groups that can be removed by exposure to light of a specific wavelength.Deprotection of a sensitive substrate under neutral conditions, avoiding harsh acids or bases. numberanalytics.com

Application of Computational Chemistry Approaches in Understanding Reaction Mechanisms and Predicting Stereoselectivity

The stereoselectivity of reactions that form chiral centers, such as the [2+2] cycloaddition (Staudinger synthesis) used to create the β-lactam ring, is often complex and highly dependent on subtle electronic and steric factors. researchgate.netmdpi.com Computational chemistry has emerged as a powerful tool to unravel these intricate reaction mechanisms and to predict the stereochemical outcomes of reactions. mdpi.com

Using methods like Density Functional Theory (DFT), researchers can model reaction pathways and transition states to understand why a particular stereoisomer (cis or trans) is favored under specific conditions (e.g., solvent, temperature). mdpi.com For the Staudinger synthesis, computational studies have been crucial in elucidating the role of imine isomerization in determining the final cis/trans ratio of the azetidinone product. mdpi.com

Beyond mechanistic understanding, computational models are increasingly used in a predictive capacity. mit.edu By calculating properties like frontier molecular orbital energies, scientists can pre-screen combinations of reactants to predict whether a reaction will be successful and what its yield might be. mit.edu This predictive power can significantly accelerate the discovery and optimization of synthetic routes by reducing the need for extensive, trial-and-error experimentation. mit.edu For instance, computational screening has been used to identify a wider range of suitable substrates for azetidine (B1206935) synthesis than was previously thought possible. mit.edu

Exploration of 4-tert-Butyldiphenylsilyl ent-Ezetimibe as a Chiral Building Block for Novel Pharmaceutical Scaffolds

4-tert-Butyldiphenylsilyl ent-Ezetimibe is not just an intermediate in the synthesis of ent-Ezetimibe; it is also a valuable chiral building block in its own right. The enantiomerically pure azetidinone core, with its defined stereochemistry at the C3 and C4 positions, serves as a versatile scaffold for the synthesis of new chemical entities. nih.govresearchgate.net The structure-activity relationship (SAR) studies of ezetimibe (B1671841) have shown that while the 2-azetidinone ring is essential for its biological activity, the side chains at the N1, C3, and C4 positions can be modified to tune its properties or discover new activities. nih.gov

Research has focused on creating ezetimibe analogs by introducing different functional groups to the C3 side chain or by replacing the C4 aryl group. nih.govresearchgate.net For example, introducing amide groups or electron-deficient pyridine (B92270) rings into the C3 side chain has led to new derivatives with comparable cholesterol-lowering effects. nih.gov Furthermore, the β-lactam ring itself can be used as a synthon, undergoing ring-opening reactions to generate other valuable chiral structures, such as β-amino acids. acs.org The protected hydroxyl group in 4-tert-Butyldiphenylsilyl ent-Ezetimibe offers a handle for further chemical modification, allowing for the construction of diverse and complex molecules. The exploration of heterocyclic surrogates for the β-lactam ring, such as oxazolidinones or isoxazolines, while maintaining the crucial side chains, is another avenue being pursued to develop novel cholesterol absorption inhibitors. nih.gov This highlights the potential of using the core structure of ezetimibe, and by extension its protected enantiomers, as a template for designing new pharmaceutical agents. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-tert-Butyldiphenylsilyl ent-Ezetimibe, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves silylation reactions using tert-butyldiphenylsilyl chloride under anhydrous conditions. Optimization may include varying catalysts (e.g., imidazole derivatives), temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane vs. THF). Purity validation via HPLC or UV/Vis spectroscopy (λmax analysis) is critical, as seen in analogous silylated compounds . Reaction progress should be monitored via TLC or LC-MS to identify intermediates and byproducts.

Q. How is the purity of 4-tert-Butyldiphenylsilyl ent-Ezetimibe validated, and what storage conditions ensure long-term stability?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λmax ~228 nm for similar silylated aromatics) and mass spectrometry . Crystallization from ethanol or acetonitrile is recommended for purification. Long-term stability requires storage at -20°C in inert, anhydrous environments (e.g., argon-purged vials) to prevent hydrolysis of the silyl ether moiety .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) confirms the tert-butyldiphenylsilyl group and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. IR spectroscopy identifies functional groups (e.g., Si-O-C stretches at 1100–1000 cm⁻¹). Comparative analysis with ent-Ezetimibe precursors is necessary to verify regioselectivity .

Advanced Research Questions

Q. How can researchers address low yield in the silylation step during synthesis?

  • Methodological Answer : Systematic troubleshooting involves:

  • Reagent stoichiometry : Ensure excess tert-butyldiphenylsilyl chloride (1.5–2.0 eq.) to drive the reaction.
  • Moisture control : Use molecular sieves or anhydrous solvents to prevent silyl group hydrolysis.
  • Catalyst screening : Test alternatives like DMAP or DBU to enhance reaction kinetics.
  • Byproduct analysis : Characterize side products via LC-MS to adjust reaction pathways .

Q. What experimental designs resolve contradictions between computational predictions and empirical data for this compound’s bioactivity?

  • Methodological Answer :

  • Triangulation : Combine molecular docking studies (e.g., binding affinity predictions for NPC1L1 protein) with in vitro assays (e.g., cholesterol uptake inhibition).
  • Dose-response curves : Validate IC₅₀ values across multiple cell lines to assess specificity.
  • Negative controls : Use ent-Ezetimibe without the silyl group to isolate the tert-butyldiphenylsilyl moiety’s effect .

Q. How do researchers manage conflicting data from NMR and X-ray crystallography regarding stereochemical configuration?

  • Methodological Answer :

  • Crystallographic refinement : Optimize crystal growth conditions (e.g., slow evaporation in mixed solvents) to resolve ambiguities.
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility.
  • Theoretical modeling : Compare experimental data with DFT-calculated chemical shifts and coupling constants .

Methodological Considerations

  • Data Validation : Ensure reproducibility by repeating experiments under varied conditions (e.g., pH, ionic strength) and using independent analytical techniques (e.g., NMR + HRMS) .
  • Ethical Compliance : Adhere to regulatory guidelines for handling non-FDA-approved compounds, emphasizing research-only use and strict containment protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.